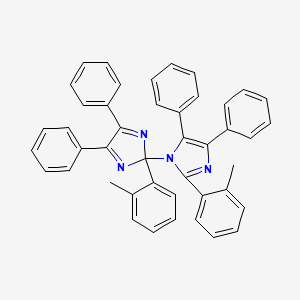
4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole” is a chemical compound with the molecular formula C44H34N4 . It is less sterically encumbered compared to similar compounds, which is seen by the participation of the imidazole-N2 atom in an intermolecular interaction .
Molecular Structure Analysis
The molecular structure of this compound has been studied and published . The compound crystallizes in the monoclinic system with space group P21. The unit cell parameters are: a = 10.1233(5) Å, b = 12.1414(7) Å, c = 13.7420(7) Å, β = 98.389(5)°, and V = 1670.97(15) ų .Physical And Chemical Properties Analysis
The molecular weight of “4,4’,5,5’-Tetraphenyl-2,2’-di-o-tolyl-2’H-1,2’-biimidazole” is 618.8 g/mol . Other computed properties include a XLogP3-AA of 10, 0 hydrogen bond donors, 3 hydrogen bond acceptors, 7 rotatable bonds, an exact mass of 618.27834710 g/mol, a monoisotopic mass of 618.27834710 g/mol, a topological polar surface area of 42.5 Ų, 48 heavy atoms, a formal charge of 0, and a complexity of 1070 .Applications De Recherche Scientifique
Photoinitiation Properties for Acrylate Derivatives
A novel derivative of 4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole, specifically 2,2′-bis-(2-chlorophenyl)-4,4′,5,5′-tetra-[3-(2-hydroxylmethyl-2-triethylene glycol monoethylene ether-ethane-1-oxy)-phenyl]-1,2′-biimidazole (BCTE-HABI), demonstrates superior photoinitiating activity for acrylate derivatives. This activity surpasses that of o-Cl-HABI, one of the most widely studied derivatives (Shi et al., 2006).
Applications in Explosive Compounds
Ionic derivatives of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole, including bis-semicarbazidium, bis(3-amino-1H-1,2,4-triazol-4-ium), and bis(5-amino-4H-tetrazol-1-ium) derivatives, have been identified as low-sensitivity explosive compounds. These compounds exhibit low vulnerability to mechanical stimuli while maintaining high performance (Lewczuk et al., 2017).
Synthesis of Lipophilic Tetradentate Ligands
Research has been conducted on synthesizing lipophilic ligands based on 2,2'-biimidazole, such as 4,4',5,5'-tetrabutyl-2,2'-biimidazole. These studies contribute to the formation of metal-linked polymers, although attempts to prepare specific 2,2'-biheteroaryl compounds have been uniformly unsuccessful (Crossley et al., 1994).
Anion Binding by Fluorescent Biimidazole Diamides
Biimidazole derivatives have been explored for their potential in anion binding. These compounds show significant binding constants for dihydrogenphosphate and chloride anions, with some receptors showing selectivity for chloride. This finding is significant for applications in receptor chemistry and anion recognition (Causey & Allen, 2002).
Use in Polymer Synthesis
4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole derivatives have been used in the synthesis of polymers, particularly in the development of novel aromatic polyimides. These polyimides exhibit significant thermo-oxidative resistance, which is valuable for high-performance materials (Butt et al., 2005).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-[2-(2-methylphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34N4/c1-31-19-15-17-29-37(31)43-45-41(35-25-11-5-12-26-35)42(36-27-13-6-14-28-36)48(43)44(38-30-18-16-20-32(38)2)46-39(33-21-7-3-8-22-33)40(47-44)34-23-9-4-10-24-34/h3-30H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZWUSHWRSORQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6C)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595562 |
Source


|
| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',5,5'-Tetraphenyl-2,2'-di-o-tolyl-2'H-1,2'-biimidazole | |
CAS RN |
29864-15-1 |
Source


|
| Record name | 2,2'-Bis(2-methylphenyl)-4,4',5,5'-tetraphenyl-2'H-1,2'-biimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


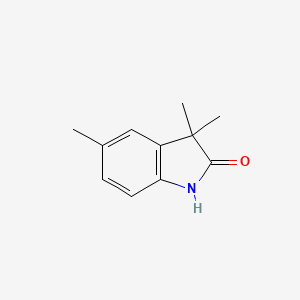


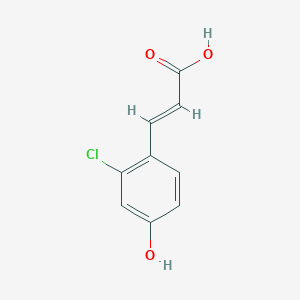
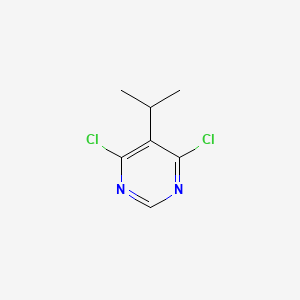
![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)
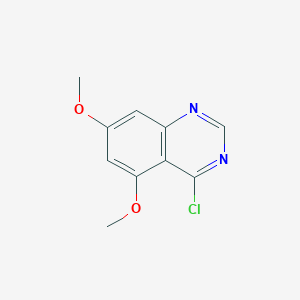

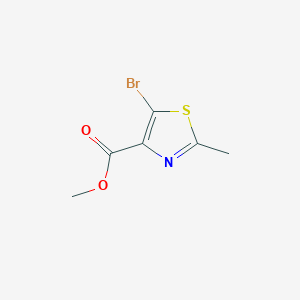
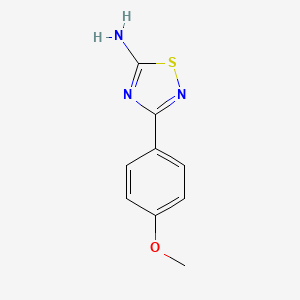

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)
![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)